N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-4-9-22-18(24)17-14(8-10-25-17)20-19(22)26-11-15(23)21-16-12(2)6-5-7-13(16)3/h5-8,10H,4,9,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHIRTAQKDOFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, identified by its CAS number 1252856-75-9, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 387.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core which is known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 1252856-75-9 |
Antitumor Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. A study conducted by Guo et al. (2024) demonstrated that various thieno[2,3-d]pyrimidine derivatives could effectively inhibit tumor cell growth. Specifically, compounds similar to this compound showed promising cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 27.6 μM to 43 μM .
Antimicrobial Properties
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis due to the structural similarities with purine and pyrimidine bases .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Compounds within this class have been shown to reduce inflammatory markers in animal models of inflammation . The modulation of cytokine production suggests a potential pathway for therapeutic applications in inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study by Elmongy et al. (2022) synthesized several thieno[3,2-d]pyrimidine derivatives and assessed their cytotoxicity against breast cancer cells. Among these compounds, those structurally related to this compound exhibited an inhibition range of 43% to 87% against cancer cells .
- Antimicrobial Activity : A comparative study on the antimicrobial effects of thieno[3,2-d]pyrimidines highlighted that compounds with similar functional groups showed significant inhibition against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
